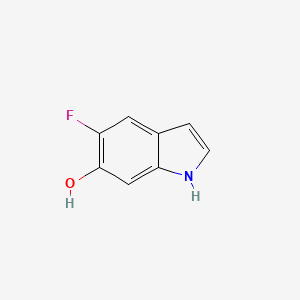
tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22N2O3 It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-oxo-1,2-dihydropyridine, is prepared through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Piperidine Ring: The pyridine derivative is then reacted with piperidine under controlled conditions to form the desired piperidine-pyridine hybrid structure.
Esterification: The final step involves the esterification of the piperidine-pyridine hybrid with tert-butyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials and polymers.
- Applied in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-oxo-1,2-dihydro-3-pyridinylcarbamate
- tert-Butyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-oxo-1,6-dihydropyridin-2-yl)piperidine-1-carboxylate
Uniqueness:
- The presence of both piperidine and pyridine rings in tert-Butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate provides a unique structural framework that can interact with a variety of biological targets.
- The tert-butyl ester group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
tert-butyl 2-(2-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-5-4-8-12(17)11-7-6-9-16-13(11)18/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,16,18) |
Clé InChI |
CZJOWGNWCQIOCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)

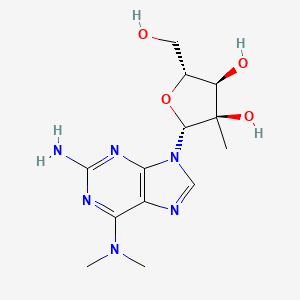
![tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15231031.png)
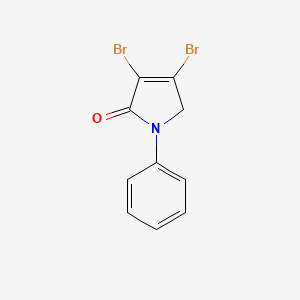
![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)



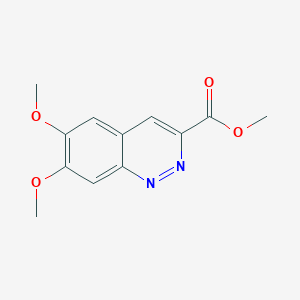
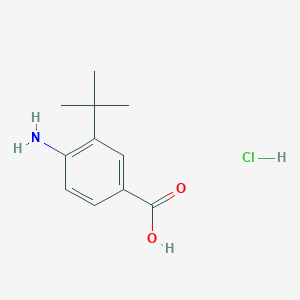
![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
